molecular formula C8H5ClN2O B11910380 8-Chloroquinoxalin-5(1H)-one CAS No. 62163-10-4

8-Chloroquinoxalin-5(1H)-one

Cat. No.: B11910380
CAS No.: 62163-10-4
M. Wt: 180.59 g/mol
InChI Key: MPUFHQXEKQRONK-UHFFFAOYSA-N
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Description

8-Chloroquinoxalin-5(1H)-one is a chemical compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of a chlorine atom at the 8th position and a keto group at the 5th position makes this compound unique and of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloroquinoxalin-5(1H)-one typically involves the chlorination of quinoxalin-5(1H)-one. One common method is the reaction of quinoxalin-5(1H)-one with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{Quinoxalin-5(1H)-one} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems may also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

8-Chloroquinoxalin-5(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form quinoxaline-5,8-dione using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Reduction: Sodium borohydride (NaBH4), methanol or ethanol as solvents, and room temperature.

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions, and controlled temperature.

Major Products Formed

    Substitution: Various substituted quinoxalin-5(1H)-one derivatives.

    Reduction: 8-Chloroquinoxalin-5-ol.

    Oxidation: Quinoxaline-5,8-dione.

Scientific Research Applications

8-Chloroquinoxalin-5(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoxaline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Chloroquinoxalin-5(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties may be related to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoxalin-5(1H)-one: Lacks the chlorine atom at the 8th position.

    8-Bromoquinoxalin-5(1H)-one: Contains a bromine atom instead of chlorine.

    8-Methylquinoxalin-5(1H)-one: Contains a methyl group instead of chlorine.

Uniqueness

8-Chloroquinoxalin-5(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity

Properties

CAS No.

62163-10-4

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

8-chloroquinoxalin-5-ol

InChI

InChI=1S/C8H5ClN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H

InChI Key

MPUFHQXEKQRONK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1O)N=CC=N2)Cl

Origin of Product

United States

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